REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[O:9][C:8]([C:10]3[CH:15]=[CH:14][C:13]([F:16])=[CH:12][CH:11]=3)=[C:7](I)[C:6]=2[C:18]=1[F:19].C([Li])CCC.N1([CH:31]=[O:32])CCCCC1>C1COCC1>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[O:9][C:8]([C:10]3[CH:15]=[CH:14][C:13]([F:16])=[CH:12][CH:11]=3)=[C:7]([CH:31]=[O:32])[C:6]=2[C:18]=1[F:19]
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Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC2=C(C(=C(O2)C2=CC=C(C=C2)F)I)C1F
|
Name
|
two
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.328 g
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
5.79 g
|
Type
|
reactant
|
Smiles
|
N1(CCCCC1)C=O
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Control Type
|
UNSPECIFIED
|
Setpoint
|
78 °C
|
Type
|
CUSTOM
|
Details
|
the mixture stirred at the same temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was maintained
|
Type
|
STIRRING
|
Details
|
stirring at the same temperature for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with 1N HCl
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (3×25 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC2=C(C(=C(O2)C2=CC=C(C=C2)F)C=O)C1F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 80.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |